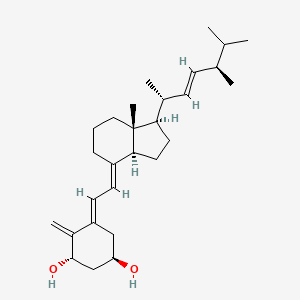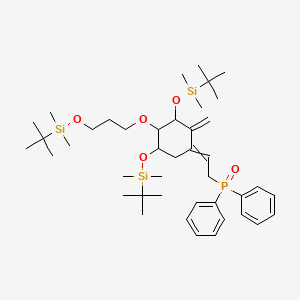
Ivabradine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ivabradine-d3 is a deuterated form of Ivabradine, a medication primarily used for the symptomatic management of heart-related chest pain and heart failure. This compound is a labeled compound used in scientific research to study the pharmacokinetics and metabolic pathways of Ivabradine. The deuterium atoms in this compound replace hydrogen atoms, which helps in tracing the compound in biological systems without altering its pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ivabradine-d3 involves the incorporation of deuterium atoms into the Ivabradine molecule. One common method is the catalytic hydrogenation of Ivabradine in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium atoms. The final product is purified using chromatographic techniques to achieve the desired purity and isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions: Ivabradine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Ivabradine-d3 is widely used in scientific research due to its labeled nature. Some key applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion of Ivabradine in biological systems.
Metabolic Pathway Analysis: Researchers use this compound to trace metabolic pathways and identify metabolites.
Drug Interaction Studies: this compound helps in understanding how Ivabradine interacts with other drugs and its impact on metabolic enzymes.
Biological Research: this compound is used in studies related to heart rate regulation and cardiac function
Mécanisme D'action
Ivabradine-d3, like Ivabradine, exerts its effects by selectively inhibiting the “funny” current (If) in the sinoatrial node of the heart. This inhibition reduces the heart rate without affecting other cardiac ionic channels. The molecular target of this compound is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the HCN4 subtype. By slowing the diastolic depolarization slope, this compound reduces the heart rate and improves myocardial oxygen supply .
Comparaison Avec Des Composés Similaires
Ivabradine: The non-deuterated form of Ivabradine-d3, used for similar therapeutic purposes.
Beta Blockers (e.g., Atenolol): These drugs also reduce heart rate but through a different mechanism involving beta-adrenergic receptors.
Calcium Channel Blockers (e.g., Amlodipine): These drugs reduce heart rate and blood pressure by inhibiting calcium ion influx in cardiac and smooth muscle cells
Uniqueness of this compound: this compound is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. Unlike beta blockers and calcium channel blockers, this compound specifically targets the If current, providing a more selective approach to heart rate reduction without significant inotropic effects .
Propriétés
Numéro CAS |
1217977-70-2 |
|---|---|
Formule moléculaire |
C27H33D3N2O5 |
Poids moléculaire |
471.60 |
Apparence |
white powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
155974-00-8 (unlabelled) |
Synonymes |
3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino-d3]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-on |
Étiquette |
Ivabradine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-Bis[[(tert-butyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-1-cyclopropyl-2-penten-1-one](/img/structure/B602404.png)

![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)







